7-oxo-N-(1-phenylethyl)-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-10-carboxamide
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Description
This compound is a complex organic molecule, possibly an analogue of fentanyl . Fentanyl analogues are a class of compounds that are structurally similar to fentanyl, a powerful opioid pain medication .
Synthesis Analysis
The synthesis of such a compound would likely involve advanced organic chemistry techniques. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its exact structure and the functional groups present. For example, the oxo and carboxamide groups might be involved in various reactions such as reduction, acylation, or condensation .Physical and Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on the exact structure of the compound. Without specific data or references, it’s difficult to predict these properties .Safety and Hazards
If this compound is a fentanyl analogue, it would likely have significant hazards associated with it. Fentanyl and its analogues are potent opioids and can cause respiratory depression, addiction, and overdose . They are also classified as Schedule I drugs in the United States, making it illegal to manufacture, distribute, or possess them without a license .
Future Directions
Properties
IUPAC Name |
7-oxo-N-(1-phenylethyl)-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.02,6]dodecane-10-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S3/c1-9(10-5-3-2-4-6-10)18-16(22)13-14-19-15(21)12-11(7-8-24-12)20(14)17(23)25-13/h2-6,9,11-14H,7-8H2,1H3,(H,18,22)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWBVQWILQIPAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2C3NC(=O)C4C(N3C(=S)S2)CCS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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